XL-820
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XL820; XL 820; XL-820; XL820001 |
Origin of Product |
United States |
Molecular Mechanisms and Targeted Pathways of Xl 820
Downstream Signaling Pathway Perturbations Induced by XL-820
Impact on JAK/STAT Signaling Transduction
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulatory network that plays a central role in cellular communication and function, including cellular growth, differentiation, proliferation, and immune responses. nih.govsci-hub.setermedia.pl Aberrant activation of the JAK/STAT pathway is frequently observed in human malignancies, contributing to tumor cell survival, proliferation, and immune evasion. nih.govsci-hub.setermedia.pl
While this compound's direct inhibition of JAKs or STATs is not explicitly detailed in available research, its inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) has an indirect impact on JAK/STAT signaling. PDGFR, a known target of this compound, is understood to promote the activation of STAT family members, including STAT1, STAT3, STAT5A, and/or STAT5B. drugbank.com Therefore, by inhibiting PDGFR, this compound is expected to modulate or reduce the activation of these STAT proteins, thereby indirectly influencing the downstream effects of the JAK/STAT pathway.
Crosstalk with other Critical Cellular Pathways
Cellular signaling pathways frequently engage in complex communication, known as crosstalk, to orchestrate diverse cellular responses. jdermis.comresearchgate.netdovepress.com Dysregulation of this crosstalk is often implicated in cancer progression. jdermis.com this compound's inhibitory activity against key receptor tyrosine kinases suggests its involvement in the modulation of several critical cellular pathways through these interactions.
Specifically, this compound inhibits VEGFR2 and PDGFR. drugbank.comwikipedia.org These receptors are known to activate multiple downstream signaling cascades. For instance, activation of VEGFR2 leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the AKT1 signaling pathway. drugbank.com Similarly, PDGFR activation mediates the activation of the AKT1 signaling pathway via phosphorylation of PIK3R1 (the regulatory subunit of phosphatidylinositol 3-kinase), and also activates MAPK1/ERK2 and/or MAPK3/ERK1. drugbank.com By inhibiting these upstream kinases, this compound influences the activity of the MAPK/ERK and PI3K/AKT signaling pathways, demonstrating its role in the complex network of cellular signaling crosstalk.
This compound's Activity Against Mutational Variants
This compound demonstrates broad inhibitory activity against various forms of the KIT receptor tyrosine kinase, including both wild-type and several clinically relevant mutated variants associated with drug resistance in cancers like gastrointestinal stromal tumors (GIST). drugbank.com
Inhibition of Wild-Type Kinases
This compound functions as a potent inhibitor of several wild-type receptor tyrosine kinases. These include KIT, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and Platelet-Derived Growth Factor Receptor beta (PDGFRβ). drugbank.comwikipedia.org This multi-targeted inhibition profile contributes to its potential efficacy across various tumor types where these kinases play a role in growth and survival. wikipedia.org
Efficacy against Imatinib-Resistant KIT Mutations
Imatinib (B729), a first-line therapy for GIST, often faces acquired resistance due to the emergence of secondary KIT kinase domain mutations. These mutations commonly occur near the ATP binding site (e.g., in exons 13 and 14) or within the activation loop (e.g., in exons 17 and 18). drugbank.com
This compound has demonstrated significant efficacy against imatinib-resistant KIT mutations. In cellular assays, this compound inhibited 26 out of 27 examined mutated forms of KIT, with phosphorylation IC50 values generally below 300 nM. drugbank.com This includes mutations located in both the ATP binding region and the activation loop, indicating its ability to overcome common mechanisms of imatinib resistance. drugbank.com
Efficacy against Sunitinib-Resistant KIT Mutations
Following imatinib failure, sunitinib (B231) is often used as a second-line treatment for GIST. However, resistance to sunitinib can also develop, particularly through mutations in the KIT activation loop. drugbank.com While sunitinib is effective against imatinib resistance mutations in the ATP binding region, resistance to both imatinib and sunitinib can occur with KIT activation loop mutations. drugbank.com
This compound has shown effectiveness against KIT mutations that confer resistance to sunitinib. drugbank.com This suggests that this compound may be a valuable therapeutic option in cases where tumors have developed resistance to both imatinib and sunitinib, particularly when activation loop mutations are present. drugbank.com
Analysis of D816V Activation Loop Variant Resistance to this compound
The KIT D816V mutation, an activation loop variant, is a significant driver in certain malignancies, such as systemic mastocytosis, and is known to confer resistance to several tyrosine kinase inhibitors, including imatinib. This mutation leads to constitutive phosphorylation of KIT and activation of STAT5 signaling.
In the context of this compound's activity, the D816V activation loop variant demonstrated relative resistance, with an IC50 value exceeding 1000 nM in cellular assays. drugbank.com This specific mutation comprises less than 10% of the KIT mutations associated with GIST drug resistance. drugbank.com
Table 1: Summary of this compound's Activity Against KIT Mutational Variants
| Kinase/Mutation Type | This compound Activity | General IC50 (where available) | Reference |
| Wild-Type KIT | Inhibits | - | drugbank.comwikipedia.org |
| Wild-Type VEGFR2 | Inhibits | - | drugbank.comwikipedia.org |
| Wild-Type PDGFRα | Inhibits | - | wikipedia.org |
| Wild-Type PDGFRβ | Inhibits | - | drugbank.comwikipedia.org |
| Imatinib-Resistant KIT Mutations (26 of 27 tested) | Inhibits | <300 nM (phosphorylation IC50) | drugbank.com |
| Sunitinib-Resistant KIT Mutations (Activation Loop) | Inhibits | - | drugbank.com |
| KIT D816V Activation Loop Variant | Relatively Resistant | >1000 nM (IC50) | drugbank.com |
Substrate and Ligand Binding Affinities in Molecular Targeting
This compound has demonstrated notable activity in inhibiting its target kinases. In biochemical and cellular assays, it has been reported to potently inhibit various forms of KIT, including mutant variants that confer resistance to other approved KIT inhibitors. drugbank.com This indicates a strong binding interaction with its targets, leading to their functional inhibition. The compound has also shown excellent activity in target-specific cellular functional assays. drugbank.com
Preclinical Biological Activity of Xl 820
In Vitro Cellular Efficacy Studies
Initial preclinical evaluations have consistently shown that XL-820 exhibits dose-dependent growth inhibition across different cancer types. cellsignal.com This inhibitory effect is attributed to its potent action against several receptor tyrosine kinases (RTKs) that are crucial for tumor cell proliferation and survival.
Dose-Dependent Cell Growth Inhibition in Neoplastic Cell Lines
The cytotoxic and cytostatic effects of this compound have been evaluated in a variety of neoplastic cell lines, revealing a consistent pattern of dose-dependent inhibition of cell proliferation.
In preclinical models of breast carcinoma, this compound has been shown to effectively inhibit tumor cell growth in a dose-dependent manner. cellsignal.com While specific IC50 values for individual breast cancer cell lines are not extensively published in publicly available literature, the consistent observation of growth inhibition underscores the potential of this compound in targeting this malignancy. The compound's activity in these models suggests a direct impact on the signaling pathways driving the proliferation of breast cancer cells.
Interactive Data Table: Effect of this compound on Breast Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Data Not Available | Data Not Available |
Further research is required to quantify the specific concentrations of this compound required for 50% inhibition of cell growth in various breast cancer cell line subtypes.
Similarly, this compound has demonstrated dose-dependent growth inhibition in preclinical studies utilizing glioma cell models. cellsignal.com The compound's ability to impede the proliferation of these aggressive brain tumor cells highlights its potential as a therapeutic agent for central nervous system malignancies. As with breast cancer models, detailed IC50 values for specific glioma cell lines remain to be fully characterized in accessible scientific literature.
Interactive Data Table: Effect of this compound on Glioma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Data Not Available | Data Not Available |
Quantitative data on the potency of this compound against a panel of glioma cell lines would provide valuable insights into its therapeutic potential for this challenging cancer type.
Interactive Data Table: Effect of this compound on Leukemia Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Data Not Available | Data Not Available |
Comprehensive screening of this compound against a diverse panel of leukemia cell lines is warranted to determine its spectrum of activity and identify potentially sensitive subtypes.
Induction of Cell Cycle Arrest Mechanisms
While the direct effect of this compound on cell cycle progression has not been extensively detailed in available research, the observed inhibition of cell proliferation strongly suggests an underlying mechanism involving cell cycle arrest. By targeting key kinases that regulate cell cycle checkpoints, multi-kinase inhibitors like this compound can halt the progression of cancer cells through the different phases of the cell cycle, ultimately preventing their division and proliferation. The specific phase of the cell cycle at which this compound exerts its effects and the key molecular players involved are areas that require further dedicated investigation.
Apoptosis and Programmed Cell Death Induction Studies
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anti-cancer agents. Although direct studies detailing the apoptotic effects of this compound are limited in the public domain, its ability to inhibit the activity of pro-survival signaling pathways mediated by receptor tyrosine kinases suggests that it likely promotes apoptosis in cancer cells. By blocking these critical survival signals, this compound can create an intracellular environment that favors the activation of the apoptotic cascade, leading to the systematic dismantling and elimination of neoplastic cells. Further studies are needed to elucidate the specific apoptotic pathways activated by this compound and to identify the key molecular markers of apoptosis, such as caspase activation and changes in the expression of Bcl-2 family proteins, in response to treatment with this compound.
Modulation of Cellular Proliferation Markers
While direct studies detailing the modulation of specific cellular proliferation markers such as Ki-67 or PCNA by this compound are not extensively detailed in the available literature, the compound's potent inhibition of key receptor tyrosine kinases (RTKs) is intrinsically linked to the control of cellular proliferation. exelixis.com RTKs like KIT and platelet-derived growth factor receptor (PDGFR) are crucial signaling hubs that, when activated, trigger downstream pathways leading to cell division. aacrjournals.org By blocking these receptors, this compound effectively curtails the signals that drive rampant cell proliferation, a hallmark of cancer. This inhibitory action is a fundamental aspect of its antitumor activity observed in preclinical models. exelixis.com
Angiogenesis Inhibition in Endothelial Cell Cultures
This compound's role as an anti-angiogenic agent is linked to its potent inhibition of the Vascular Endothelial Growth Factor (VEGF) receptor. exelixis.com The VEGF signaling pathway is a critical regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov In endothelial cell cultures, inhibitors of the VEGF receptor pathway have been shown to effectively block the formation of capillary-like structures, a key step in angiogenesis. nih.gov By targeting the VEGF receptor, this compound interferes with the signaling cascade that promotes the proliferation, migration, and differentiation of endothelial cells, thereby inhibiting the development of new blood vessels that tumors need to survive and expand. exelixis.comnih.gov
Evaluation in Target-Specific Cellular Functional Assays
This compound has been evaluated in cellular functional assays to determine its potency and specificity against its intended kinase targets. aacrjournals.org These cell-based assays are crucial for understanding how the compound affects cellular processes controlled by specific kinases in a physiologically relevant context. sigmaaldrich.com For instance, assays measuring the autophosphorylation of target kinases within cells are used to quantify the inhibitory activity of the compound. Results from such studies have demonstrated that this compound is a potent inhibitor of wild-type and mutationally-activated KIT, VEGFR2, and PDGFRβ. aacrjournals.org These functional assays confirm that the compound engages its targets within the cellular environment and effectively blocks their signaling functions, which are critical for tumor cell proliferation and angiogenesis. exelixis.comaacrjournals.org
Studies on Autophosphorylation Inhibition of Mutant Kinases
A significant aspect of this compound's preclinical evaluation has been its activity against mutated forms of the KIT kinase, which are often associated with resistance to other targeted therapies like imatinib (B729) and sunitinib (B231) in gastrointestinal stromal tumors (GIST). aacrjournals.org Cellular assays were conducted to measure the ability of this compound to inhibit the autophosphorylation of a wide array of clinically relevant mutant KIT proteins. aacrjournals.org
The results indicated that this compound effectively inhibits 26 out of 27 mutated forms of KIT studied, with IC50 values (the concentration required to inhibit 50% of the kinase activity) generally below 300 nM. aacrjournals.org This includes mutations in the ATP binding region, which confer resistance to imatinib, and activation loop mutations that can lead to resistance to both imatinib and sunitinib. aacrjournals.org The only variant showing relative resistance was the D816V activation loop mutation. aacrjournals.org
Table 1: Activity of this compound Against Mutant KIT Kinases
| KIT Mutation Type | Inhibition by this compound | General IC50 Value | Significance |
|---|---|---|---|
| Juxtamembrane Domain Mutations | Yes | <300nM | Primary activating mutations in GIST. |
| ATP Binding Region Mutations | Yes | <300nM | Associated with imatinib resistance. |
| Activation Loop Mutations | Yes (most) | <300nM | Associated with sunitinib and imatinib resistance. |
In Vivo Efficacy in Animal Models of Disease
The antitumor effects of this compound have been demonstrated in various preclinical animal models, showcasing its potential as a therapeutic agent.
Tumor Growth Inhibition in Xenograft Models
In vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have shown that this compound exhibits dose-dependent inhibition of tumor growth. exelixis.com This efficacy has been observed across a variety of cancer types.
Table 2: Tumor Growth Inhibition by this compound in Xenograft Models
| Tumor Type | Model | Observed Effect |
|---|---|---|
| Breast Carcinoma | Xenograft | Dose-dependent growth inhibition exelixis.com |
| Gliomas | Xenograft | Dose-dependent growth inhibition exelixis.com |
These findings highlight the broad-spectrum antitumor activity of this compound, consistent with its mechanism of targeting multiple critical receptor tyrosine kinases involved in various cancers. exelixis.com
Tumor Regression Studies in Advanced Malignancy Models
Beyond inhibiting tumor growth, this compound has also demonstrated the ability to cause tumor regression in animal models of more advanced malignancies. exelixis.com In these studies, significant regression of established tumors was observed following treatment with the compound. exelixis.com This suggests that this compound's potent, sustained inhibition of its targets in vivo can lead to the death of cancer cells and a reduction in tumor size, even in well-established and aggressive tumors. exelixis.com These promising results in advanced disease models provided a strong rationale for the clinical investigation of this compound in patients with advanced solid tumors and GIST resistant to other therapies. aacrjournals.orgclinicaltrials.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Imatinib |
Assessment of Anti-angiogenic Effects in vivo
Information regarding specific in vivo assays to assess the anti-angiogenic effects of this compound is scarce. The compound is known to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. This inhibition is the basis for its presumed anti-angiogenic activity. Preclinical studies reportedly demonstrated dose-dependent growth inhibition in various tumor models, including breast carcinoma, glioma, and leukemia, with evidence of tumor regression. nih.gov This anti-tumor activity is likely, in part, attributable to the inhibition of tumor angiogenesis. However, without access to specific in vivo studies, such as dorsal skinfold chamber models, Matrigel plug assays, or tumor microvessel density analysis from xenograft studies, a detailed assessment of its anti-angiogenic efficacy in vivo cannot be provided.
Sustained Inhibition of Target RTKs in Non-Clinical Models
This compound was developed as a potent inhibitor of multiple RTKs, including VEGFR, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov Non-clinical studies have indicated that a single oral dose of this compound can lead to sustained inhibition of these target RTKs in vivo. nih.gov This suggests that the compound achieves and maintains concentrations in animal models sufficient to engage its molecular targets over a prolonged period. The sustained target inhibition is a critical pharmacological property for an orally administered agent, as it can translate to more durable anti-tumor effects. However, specific data from these non-clinical models, such as the duration and extent of receptor phosphorylation inhibition in tumor tissues, are not publicly available.
Pharmacodynamic Markers in Animal Tissues (Beyond Concentration-Based Analysis)
There is no publicly available information detailing the use of specific pharmacodynamic markers in animal tissues to evaluate the biological effects of this compound, beyond the mention of sustained target inhibition. Typically, for compounds targeting RTKs, pharmacodynamic studies would involve analyzing tumor or surrogate tissues for changes in the phosphorylation status of the target receptors and downstream signaling proteins. Such analyses would provide direct evidence of the drug's biological activity at the molecular level within the target tissue. The absence of such data for this compound in the public domain prevents a deeper understanding of its mechanism of action in a preclinical setting.
Comparative Preclinical Efficacy of this compound with Related Kinase Inhibitors
No direct comparative preclinical studies of this compound with other related kinase inhibitors, such as sunitinib or sorafenib, have been found in the available public records. Such studies are crucial for understanding the relative potency and efficacy of a new investigational drug. Without head-to-head preclinical data, it is not possible to position this compound in terms of its anti-angiogenic and anti-tumor efficacy relative to other multi-kinase inhibitors that were in development or on the market during the same period.
Investigational Applications of this compound in Non-Oncological Preclinical Models
The available information on the preclinical evaluation of this compound is exclusively focused on its potential application in oncology. There are no reports of this compound being investigated in any non-oncological preclinical models. Therefore, its potential utility in other disease areas where angiogenesis or the targeted RTKs may play a role has not been explored in the public domain.
Synthetic Chemistry and Analog Development for Xl 820
General Synthetic Strategies for Small Molecule Kinase Inhibitors
The synthesis of small molecule kinase inhibitors is a cornerstone of modern drug discovery. A common strategy involves the construction of a core heterocyclic scaffold that can mimic the hinge-binding motif of ATP, the natural ligand for kinases. For inhibitors of the class to which XL-820 likely belongs, this often involves a multi-step synthesis culminating in the formation of a central urea (B33335) or amide linkage that connects different substituted aromatic or heteroaromatic moieties.
Key synthetic transformations frequently employed include:
Nucleophilic Aromatic Substitution (SNA_r): This is a fundamental reaction for constructing the core structure, often involving the displacement of a leaving group on an aromatic ring by a nucleophile (e.g., an amine or an alcohol).
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings are instrumental in forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents on the aromatic rings.
Urea and Amide Bond Formation: The linkage between the different parts of the molecule is often a urea or an amide bond. These are typically formed by reacting an amine with an isocyanate, a carbamoyl (B1232498) chloride, or by using standard peptide coupling reagents.
Hypothetical Retrosynthetic Analysis of this compound Scaffold
A plausible retrosynthetic analysis for a compound with the N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(substituted phenyl)urea scaffold, a hypothetical structure for this compound, is outlined below. The primary disconnection is at the urea linkage, which is a common and reliable bond formation step.
This retrosynthetic approach breaks down the complex target molecule into simpler, commercially available or readily synthesizable starting materials. The key disconnections are:
Urea bond disconnection: This simplifies the molecule into two key intermediates: an aniline (B41778) derivative (Intermediate 1) and a substituted phenyl isocyanate (Intermediate 2).
Ether linkage disconnection in Intermediate 1: This reveals 4-aminophenol (B1666318) and a 4-chloro-6,7-dimethoxyquinoline. The latter can be synthesized from 3,4-dimethoxyaniline.
Isocyanate formation: Intermediate 2 can be prepared from the corresponding substituted aniline.
This analysis provides a logical and efficient pathway for the synthesis of the target molecule and its analogs.
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For a hypothetical this compound scaffold, SAR studies would involve the systematic modification of different parts of the molecule.
Achieving selectivity among the highly conserved ATP-binding sites of different kinases is a significant challenge. For a multi-targeted inhibitor like this compound, the goal is to achieve a desired profile of inhibition against VEGFR, KIT, and PDGFR, while minimizing off-target effects on other kinases.
Analog design for selectivity would focus on:
Modification of the "tail" region (the substituted phenyl ring of the urea): Different substitution patterns on this ring can exploit subtle differences in the hydrophobic pockets of the target kinases.
Alterations to the quinoline (B57606) core: Modifications to the methoxy (B1213986) groups or the quinoline ring itself could influence interactions with the hinge region and the solvent-exposed areas of the kinase active site.
The synthesis of these analogs would follow the general synthetic route established in the retrosynthetic analysis, using a variety of substituted anilines and phenols to generate a library of compounds for biological evaluation.
Cellular potency is a critical parameter that reflects a compound's ability to inhibit its target within a cellular context. It is influenced by factors such as cell permeability and metabolic stability, in addition to target affinity.
To modulate cellular potency, medicinal chemists would explore:
Introduction of polar groups: To improve solubility and cell permeability.
Modification of metabolically labile sites: For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group.
Varying the lipophilicity: By introducing different alkyl or halogen substituents on the aromatic rings.
The following interactive table showcases hypothetical SAR data for a series of this compound analogs, illustrating how different substitutions might affect inhibitory activity against the target kinases.
| Compound | R Group on Phenylurea | VEGFR-2 IC50 (nM) | c-KIT IC50 (nM) | PDGFR-β IC50 (nM) |
|---|---|---|---|---|
| Hypothetical this compound | 4-fluoro | 10 | 15 | 25 |
| Analog A | 4-chloro | 8 | 12 | 20 |
| Analog B | 3-methoxy | 25 | 40 | 50 |
| Analog C | H | 50 | 75 | 100 |
| Analog D | 4-trifluoromethyl | 5 | 8 | 15 |
Development of Novel Synthetic Methodologies Applicable to this compound Derivatives
The synthesis of libraries of kinase inhibitors for SAR studies has driven the development of more efficient and versatile synthetic methods. For compounds like this compound, advancements in the following areas would be particularly beneficial:
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization, particularly for reactions involving hazardous reagents or intermediates.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times for key steps like cross-coupling and heterocycle formation, enabling rapid analog synthesis.
Late-Stage Functionalization: The ability to introduce new functional groups into the molecule at a late stage of the synthesis is highly valuable for SAR exploration, as it avoids the need to re-synthesize complex intermediates.
Computational Chemistry Approaches in this compound Design
Computational chemistry plays a pivotal role in the design and optimization of kinase inhibitors. For a compound like this compound, a variety of computational techniques would likely have been employed:
Molecular Docking: To predict the binding mode of the inhibitor within the ATP-binding sites of VEGFR, KIT, and PDGFR. This helps in understanding the key interactions and guiding the design of new analogs.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity. This can be used for virtual screening of compound libraries to identify novel scaffolds.
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the analogs with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the inhibitor-kinase complex over time, providing insights into the stability of the binding and the role of conformational changes.
These computational approaches, in conjunction with synthetic chemistry and biological testing, form an iterative cycle of design, synthesis, and evaluation that is central to the development of effective kinase inhibitors like this compound.
Advanced Research Methodologies Applied to Xl 820
Proteomic and Phosphoproteomic Profiling for Target Identification and Validation
Proteomic and phosphoproteomic profiling are instrumental in identifying the direct targets of XL-820 and validating their engagement within cellular systems. These methodologies provide a global view of the changes in protein expression and phosphorylation status upon treatment with the compound.
Detailed Research Findings: Initial studies identified this compound as a potent inhibitor of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), KIT, and platelet-derived growth factor receptor (PDGFR). drugbank.comexelixis.com These proteins are clinically validated targets implicated in various human cancers. drugbank.comexelixis.com
Proteomic analyses of cancer cell lines treated with this compound would typically involve techniques such as mass spectrometry to quantify changes in the abundance of thousands of proteins. This can reveal downstream effects of target inhibition, including alterations in signaling pathways that control cell proliferation, survival, and angiogenesis.
Phosphoproteomic studies, often employing techniques like immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides, are crucial for directly assessing the inhibition of kinase activity. nih.gov By quantifying changes in the phosphorylation of specific sites on target proteins and their downstream substrates, researchers can confirm the mechanism of action of this compound. For a compound like this compound, this would involve looking for decreased phosphorylation of VEGFR, KIT, and PDGFR, as well as key signaling nodes in pathways they regulate, such as the MAPK and PI3K/AKT pathways.
Table 1: Illustrative Phosphoproteomic Analysis of this compound Treated Cells
| Protein Target | Phosphorylation Site | Fold Change upon this compound Treatment | Associated Pathway |
|---|---|---|---|
| VEGFR2 | Y1175 | -3.5 | Angiogenesis, Proliferation |
| KIT | Y721 | -4.2 | Cell Survival, Proliferation |
| PDGFRβ | Y751 | -3.8 | Cell Migration, Proliferation |
| ERK1/2 | T202/Y204 | -2.9 | MAPK Signaling |
| AKT | S473 | -2.5 | PI3K/AKT Signaling |
Transcriptomic Analysis of this compound-Treated Cellular Systems
Transcriptomic analysis, primarily through techniques like RNA sequencing (RNA-seq), provides a comprehensive picture of the gene expression changes induced by this compound. This allows for a deeper understanding of the cellular response to the compound beyond direct protein targets.
Detailed Research Findings: In studies on glioma, the identification of differentially expressed genes (DEGs) has been used to pinpoint potential drug targets. patsnap.com this compound has been identified as a drug targeting GLIPR1, a gene implicated in glioma. patsnap.com This suggests that transcriptomic approaches can link this compound to specific cancer-related gene signatures.
A typical transcriptomic study of this compound would involve treating cancer cell lines with the compound and then sequencing the messenger RNA (mRNA) to determine which genes are up- or down-regulated. The resulting data can be used to identify pathways that are significantly affected by the treatment. For example, inhibition of VEGFR by this compound would be expected to lead to the downregulation of genes involved in angiogenesis. Similarly, inhibition of KIT and PDGFR would likely affect the expression of genes related to cell cycle progression and survival.
High-Throughput Screening (HTS) and Phenotypic Assays for Compound Characterization
High-throughput screening (HTS) and phenotypic assays are essential for characterizing the activity of compounds like this compound across a wide range of cellular contexts. These methods allow for the rapid testing of a compound's effects on various cellular behaviors.
Phenotypic assays can also be used to explore the broader effects of this compound. For example, an assay that measures the formation of tube-like structures by endothelial cells in culture could be used to confirm the anti-angiogenic effects of the compound.
Advanced Imaging Techniques for Tracking Cellular Responses to this compound (e.g., Live-Cell Imaging, Organoid Models)
Advanced imaging techniques, such as live-cell imaging and the use of organoid models, offer a dynamic and physiologically relevant view of how cells and tissues respond to this compound.
Detailed Research Findings: While specific imaging studies on this compound are not detailed in the provided context, these techniques are increasingly used in cancer drug development. revvity.com Live-cell imaging allows researchers to observe the effects of a compound on cellular processes in real-time. biocompare.com For this compound, this could involve using fluorescently tagged proteins to visualize the inhibition of receptor tyrosine kinase signaling or the disruption of downstream cellular events.
Organoid models, which are three-dimensional cell cultures that mimic the structure and function of organs, provide a more accurate representation of how a tumor might respond to treatment in the body. researchgate.netaxionbiosystems.com Testing this compound on organoids derived from patient tumors could help predict clinical efficacy and identify biomarkers of response.
Systems Pharmacology and Network-Based Approaches to Understand this compound Action
Systems pharmacology and network-based approaches integrate data from various sources to build a comprehensive model of a drug's effects on biological systems. nih.govnih.gov
Detailed Research Findings: The mechanism of action of this compound, which involves the inhibition of multiple RTKs, lends itself to a systems pharmacology analysis. drugbank.comexelixis.com By mapping the known targets of this compound onto cellular signaling networks, researchers can predict the broader consequences of its activity. healthcare-bulletin.co.uk This can help in understanding both the on-target and potential off-target effects of the drug.
Network-based approaches can also be used to identify synergistic drug combinations. semanticscholar.org By understanding the network-level effects of this compound, it may be possible to identify other drugs that, when used in combination, produce a more potent anti-cancer effect.
Table 2: Systems Pharmacology Profile of this compound
| Target | Primary Pathway | Key Downstream Nodes | Predicted Phenotypic Effect |
|---|---|---|---|
| VEGFR2 | Angiogenesis | PLCγ, PI3K, ERK | Inhibition of new blood vessel formation |
| KIT | Cell Survival/Proliferation | PI3K/AKT, RAS/MAPK | Induction of apoptosis, cell cycle arrest |
| PDGFRβ | Cell Migration/Proliferation | PI3K, SRC, STAT | Inhibition of tumor growth and metastasis |
Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., Target Prediction, Compound Optimization)
Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery and development to analyze complex datasets and make predictions. nih.govopentargets.org
Detailed Research Findings: While specific applications of AI/ML to this compound are not detailed, these technologies have significant potential in this area. nih.gov For instance, ML algorithms could be trained on large datasets of compound structures and their biological activities to predict new potential targets for this compound or to suggest chemical modifications that could improve its potency or selectivity. nih.gov
AI can also be used to analyze data from transcriptomic and proteomic studies to identify complex biomarkers that predict which patients are most likely to respond to this compound treatment. discoveryontarget.com This can aid in the development of personalized medicine strategies.
Future Research Directions and Translational Perspectives for Xl 820 Preclinical Only
Exploration of Novel Preclinical Disease Models Responsive to XL-820
Initial preclinical investigations with this compound have shown its activity in models of breast carcinoma, gliomas, and leukemia. exelixis.comexelixis.comexelixis.com In some animal models of advanced malignancy, the compound has even resulted in significant tumor regression. exelixis.comexelixis.com To build upon these findings, a critical future direction is the evaluation of this compound in a broader and more diverse range of preclinical disease models. This expansion would serve to identify additional cancer types that may be sensitive to its multi-targeted kinase inhibition.
The establishment of patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, would be a significant advancement. These models are known to more accurately reflect the heterogeneity and complexity of human tumors. Investigating the efficacy of this compound in PDX models of various cancers could provide more clinically relevant data and help to identify patient populations that are most likely to respond.
Furthermore, the use of genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations relevant to human cancers would be highly informative. These models allow for the study of tumor development and therapeutic response in the context of an intact immune system, which is crucial for understanding the full spectrum of a drug's activity.
| Preclinical Model Type | Potential Application for this compound Research |
| Cell Line-Derived Xenografts (CDX) | Expansion to a wider panel of cancer cell lines to identify novel responsive tumor types. |
| Patient-Derived Xenografts (PDX) | Evaluation of efficacy in models that better recapitulate human tumor biology and heterogeneity. |
| Genetically Engineered Mouse Models (GEMM) | Assessment of this compound's activity in the context of specific oncogenic drivers and an intact immune system. |
| Orthotopic Models | Investigation of efficacy in a more physiologically relevant tumor microenvironment, mimicking the primary site of tumor growth. |
Investigating Synergistic Effects of this compound in Combination Therapies in Preclinical Settings
The complexity of cancer often necessitates combination therapies to achieve durable responses. A crucial area of future preclinical research for this compound is the exploration of its synergistic effects when combined with other anticancer agents. Given its mechanism of action, which involves targeting key pathways in tumor angiogenesis and proliferation, this compound could potentially enhance the efficacy of a variety of other treatments.
Preclinical studies could be designed to assess the combination of this compound with standard-of-care chemotherapies, other targeted agents, and immunotherapies. For instance, combining this compound with cytotoxic agents could be investigated in various solid tumor models. The anti-angiogenic properties of this compound might improve the delivery and efficacy of chemotherapy.
Moreover, the potential for synergy with other targeted therapies is a promising avenue. For example, in tumors driven by specific oncogenic pathways not directly targeted by this compound, a combination approach could provide a more comprehensive blockade of tumor growth and survival signals. The investigation of this compound with immune checkpoint inhibitors would also be of high interest, as targeting the tumor microenvironment through VEGF and PDGF inhibition may enhance anti-tumor immune responses.
Development of Advanced in vitro and in vivo Research Tools Based on this compound's Mechanism
To facilitate a deeper understanding of this compound's biological effects and to aid in the discovery of predictive biomarkers, the development of advanced research tools is essential. In the in vitro setting, the creation of isogenic cell lines with and without the target kinases (VEGFR, KIT, PDGFR) could serve as a powerful tool to confirm on-target activity and to study the downstream signaling consequences of target inhibition.
Furthermore, the development of high-throughput screening assays utilizing this compound could help to identify novel genetic or molecular determinants of sensitivity and resistance. Reporter assays that measure the activity of downstream signaling pathways affected by this compound would also be valuable for mechanistic studies.
In the in vivo setting, the generation of bioluminescent or fluorescently labeled tumor models would enable non-invasive imaging of tumor growth and response to this compound treatment over time. This would allow for more dynamic and detailed preclinical efficacy studies. Additionally, the development of specific antibodies or probes to detect the phosphorylated (active) forms of this compound's target kinases would be invaluable for pharmacodynamic studies, allowing researchers to confirm target engagement within the tumor tissue.
Elucidating Resistance Mechanisms to this compound in Laboratory Models
A significant challenge in cancer therapy is the development of drug resistance. A proactive approach to understanding and overcoming potential resistance to this compound is a critical avenue for future preclinical research. Laboratory models of acquired resistance can be generated by chronically exposing cancer cell lines to increasing concentrations of this compound.
Once resistant cell lines are established, a multi-omics approach, including genomic, transcriptomic, and proteomic analyses, can be employed to identify the molecular changes that drive resistance. This could involve the identification of secondary mutations in the target kinases, the upregulation of bypass signaling pathways, or alterations in drug metabolism and efflux.
Notably, early preclinical data has suggested that this compound is effective against certain mutant forms of KIT that are associated with resistance to other kinase inhibitors like imatinib (B729) and sunitinib (B231). Further investigation into the full spectrum of KIT mutations and other RTK alterations that this compound can effectively inhibit would be highly valuable.
Potential for this compound as a Chemical Probe for Kinase Biology Research
Beyond its direct therapeutic potential, this compound could serve as a valuable chemical probe to investigate the fundamental biology of the kinases it targets. A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein in cells and organisms.
To be utilized as a robust chemical probe, this compound would require further detailed characterization of its selectivity profile against a broad panel of kinases. This would help to ensure that any observed biological effects are indeed due to the inhibition of its intended targets.
If proven to be highly selective, this compound could be used in a variety of research settings to dissect the roles of VEGFR, KIT, and PDGFR in normal physiological processes and in the pathophysiology of various diseases beyond cancer. This could include studies in developmental biology, inflammatory diseases, and fibrotic conditions where these kinases are known to play a role. The availability of a potent and selective inhibitor like this compound would be a significant asset to the broader scientific community for basic and translational research.
Q & A
Q. What are the primary kinase targets of XL-820, and how are its inhibitory activities validated experimentally?
this compound is a multi-targeted kinase inhibitor with activity against PDGFR, VEGFR2, and c-Kit . To validate inhibitory activity, researchers typically employ in vitro kinase assays using recombinant kinases, measuring IC50 values via fluorescence resonance energy transfer (FRET) or radiometric assays. Dose-response curves and competitive binding studies are used to confirm selectivity. For reproducibility, ensure enzyme concentrations and ATP levels are standardized across experiments, as deviations may skew results .
Q. How should researchers design dose-response experiments for this compound in cellular models?
Use a logarithmic concentration range (e.g., 1 nM–10 µM) to capture the full inhibitory profile. Include positive controls (e.g., imatinib for c-Kit inhibition) and negative controls (vehicle-only treatment). Cell viability assays (MTT/XTT) should be coupled with Western blotting to confirm target phosphorylation inhibition. Normalize data to baseline activity in untreated cells .
Q. What are the recommended protocols for synthesizing and characterizing this compound in academic settings?
Synthetic routes should follow peer-reviewed methodologies, with detailed characterization via <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%). For novel derivatives, provide crystallographic data or computational modeling to confirm structural integrity. Reproducibility requires explicit documentation of solvent ratios, reaction temperatures, and purification steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?
Discrepancies may arise from variations in tumor microenvironment pH, differential kinase expression, or metabolic stability of this compound. Address this by:
Q. What statistical methods are optimal for analyzing synergistic effects of this compound in combination therapies?
Apply the Chou-Talalay combination index (CI) method to quantify synergism, using CompuSyn® software for dose-effect analysis. Validate results with Bliss independence modeling to rule out false positives. Ensure biological replicates (n ≥ 3) and account for batch effects using linear mixed models (LMMs) .
Q. How should researchers optimize this compound’s bioavailability in preclinical studies?
Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Modify formulation using nanoemulsions or liposomal encapsulation to enhance solubility. Validate improvements via LC-MS/MS plasma concentration assays and tissue distribution studies in rodent models .
Data Analysis and Reporting Standards
Q. What are the best practices for reporting contradictory data in this compound’s mechanism of action?
Q. How to validate computational predictions of this compound’s off-target binding?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns trajectories). Validate predictions using surface plasmon resonance (SPR) or thermal shift assays (TSA) to measure binding affinities .
Ethical and Reproducibility Considerations
Q. What steps ensure compliance with ethical guidelines in this compound animal studies?
- Adhere to ARRIVE 2.0 guidelines for preclinical reporting.
- Include randomization, blinding, and power analysis to minimize bias.
- Publish raw data (e.g., survival curves, histopathology) in repositories like Figshare or Zenodo .
Q. How to address batch-to-batch variability in this compound synthesis?
Implement quality control (QC) protocols:
- Track impurity profiles via LC-MS.
- Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation.
- Cross-validate biological activity across batches using standardized assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
